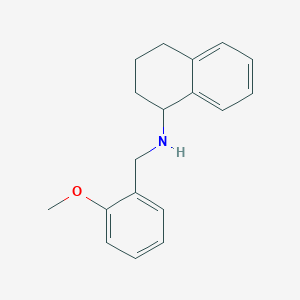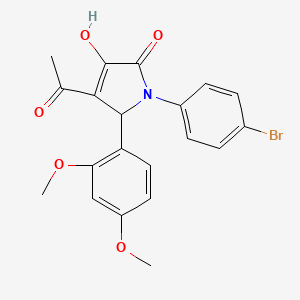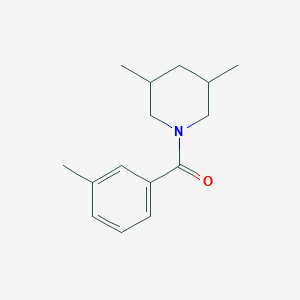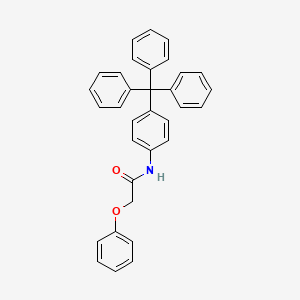![molecular formula C9H11NO4S B5200274 N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)
N-{[(2-furylmethyl)thio]acetyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-furylmethyl)thio]acetyl}glycine, commonly known as FMAG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMAG is a derivative of glycine, an amino acid that plays a crucial role in various physiological processes, including the synthesis of proteins and neurotransmitters. FMAG is a thioester of glycine and is known to possess antioxidant and anti-inflammatory properties.
Mécanisme D'action
FMAG exerts its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation. FMAG is known to scavenge free radicals and prevent lipid peroxidation, thus reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.
Biochemical and Physiological Effects:
FMAG has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the modulation of the immune system, and the inhibition of cancer cell growth. FMAG has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FMAG has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one of the limitations of FMAG is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of FMAG. One area of research involves the development of novel FMAG derivatives with improved solubility and bioavailability. Another area of research involves the investigation of FMAG's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the potential of FMAG as an anti-cancer agent and its mechanisms of action in cancer cells.
Méthodes De Synthèse
FMAG can be synthesized using a variety of methods, including the reaction of glycine with 2-furylmethyl chloride and thiourea. Another method involves the reaction of glycine with 2-furylmethyl mercaptan and acetic anhydride. These methods yield FMAG in high yields and purity.
Applications De Recherche Scientifique
FMAG has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[[2-(furan-2-ylmethylsulfanyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-8(10-4-9(12)13)6-15-5-7-2-1-3-14-7/h1-3H,4-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSNJBICJBVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200197.png)

![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5200210.png)
![3-[4-(mesitylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200215.png)
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)


![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5200255.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5200260.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5200264.png)



